molecular formula C23H24N2OS B2392355 2-(3-methoxyphenyl)-1-phenethyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione CAS No. 831215-18-0

2-(3-methoxyphenyl)-1-phenethyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Cat. No.: B2392355
CAS No.: 831215-18-0
M. Wt: 376.52
InChI Key: YVOMPVBGEYHCOS-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-1-phenethyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a quinazoline core, which is known for its biological activity, and a thione group, which can participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-1-phenethyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methoxybenzaldehyde with phenethylamine to form an imine intermediate, which is then cyclized with thiourea under acidic conditions to yield the desired quinazoline-thione compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-1-phenethyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3-methoxyphenyl)-1-phenethyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-1-phenethyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the quinazoline core can interact with various receptors, modulating their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-methoxyphenyl)-1-phenethyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is unique due to the presence of both the quinazoline core and the thione group, which together confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-(3-methoxyphenyl)-1-(2-phenylethyl)-5,6,7,8-tetrahydroquinazoline-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2OS/c1-26-19-11-7-10-18(16-19)22-24-23(27)20-12-5-6-13-21(20)25(22)15-14-17-8-3-2-4-9-17/h2-4,7-11,16H,5-6,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOMPVBGEYHCOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=S)C3=C(N2CCC4=CC=CC=C4)CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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